1-Bromo-4,6-nonadecadiyne
Overview
Description
1-Bromo-4,6-nonadecadiyne is a biochemical compound with the molecular formula C19H31Br and a molecular weight of 339.36 .
Molecular Structure Analysis
The molecular structure of 1-Bromo-4,6-nonadecadiyne is represented by the formula C19H31Br . The compound is a liquid at 20 degrees Celsius .Physical And Chemical Properties Analysis
1-Bromo-4,6-nonadecadiyne is a liquid at 20 degrees Celsius . It has a molecular weight of 339.36 . The compound should be stored at temperatures below 0°C and it is sensitive to light and heat .Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of Naphthalenes and Naphthols
Research involving 1-bromo-4,6-nonadecadiyne includes the synthesis of naphthalenes and naphthols. Schlosser and Castagnetti (2001) demonstrated the synthesis of 1- and 2-(trifluoromethoxy)naphthalenes and their conversion to trifluoromethoxy-1-naphthols through a series of reactions starting from bromobenzene derivatives (Schlosser & Castagnetti, 2001).
Haloboration Reactions
Another area of research is the haloboration reaction of alkynes, as demonstrated by Hara et al. (1983). They explored the bromoboration of 1-alkynes, a process involving Markovnikov addition and resulting in the synthesis of 2-bromo-1-alkenes (Hara, Dojo, Takinami, & Suzuki, 1983).
Pheromone Synthesis
Ito et al. (1984) described the synthesis of pheromones for the peach fruit moth and Douglas fir tussock moth, starting from 1-bromo-2-nonyne and 1-bromo-3-nonyne, respectively. This highlights the compound's role in synthesizing biologically active substances (Ito, Saitǒ, Hatakeda, Goto, Ikushima, & Asano, 1984).
Safety And Hazards
The safety data sheet for 1-Bromo-4,6-nonadecadiyne suggests several precautions. It should be handled under inert gas and protected from moisture. The compound should be kept cool and the container should be kept tightly closed. It should be kept away from heat, sparks, open flames, and hot surfaces. Direct contact with the skin, eyes, or clothing should be avoided .
properties
IUPAC Name |
1-bromononadeca-4,6-diyne | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20/h2-12,17-19H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWJEWJRRDCQQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC#CC#CCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10659861 | |
Record name | 1-Bromononadeca-4,6-diyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10659861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4,6-nonadecadiyne | |
CAS RN |
376591-04-7 | |
Record name | 1-Bromo-4,6-nonadecadiyne | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=376591-04-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromononadeca-4,6-diyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10659861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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